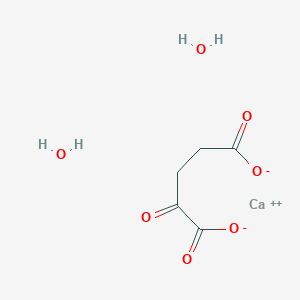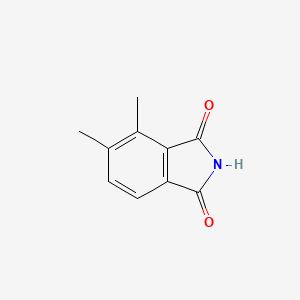
1H-Isoindole-1,3(2H)-dione, 4,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its significant biological and pharmaceutical properties. Isoindoline-1,3-dione derivatives, commonly referred to as phthalimides, are important structural motifs in various natural products and synthetic compounds . These compounds have been widely studied for their diverse applications in medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Dimethylisoindoline-1,3-dione can be synthesized through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction typically requires refluxing in a suitable solvent such as toluene or acetic acid. The reaction conditions may vary depending on the specific substituents and desired yields.
Industrial Production Methods
In industrial settings, the synthesis of 4,5-Dimethylisoindoline-1,3-dione may involve more efficient and scalable methods. For example, solventless conditions have been explored to minimize environmental impact and improve atom economy . These methods often involve heating the reactants to facilitate the formation of the desired product without the need for additional solvents or catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly substituted isoindoline-1,3-dione derivatives, while reduction can produce various amine or alcohol derivatives .
Applications De Recherche Scientifique
4,5-Dimethylisoindoline-1,3-dione has been extensively studied for its applications in various fields:
Mécanisme D'action
The mechanism of action of 4,5-Dimethylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to various biological effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: The parent compound, known for its wide range of biological activities.
N-Substituted Isoindoline-1,3-diones: These derivatives have been studied for their enhanced biological properties.
Phthalimides: A broader class of compounds that includes isoindoline-1,3-dione derivatives.
Uniqueness
4,5-Dimethylisoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 4 and 5 can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
4,5-dimethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)10(13)11-9(7)12/h3-4H,1-2H3,(H,11,12,13) |
Clé InChI |
IAGZAIHSURVYSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


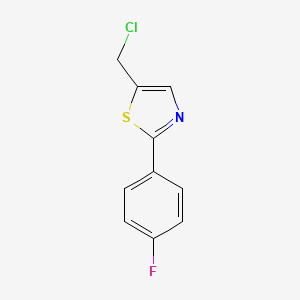
![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13363529.png)
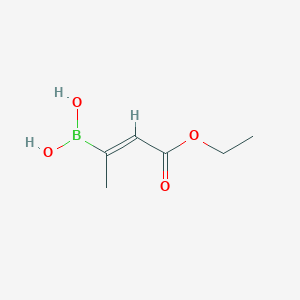
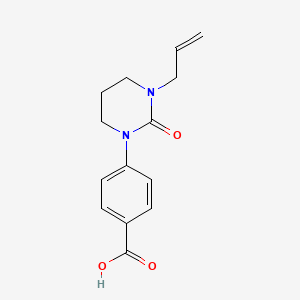
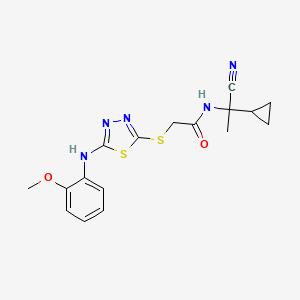
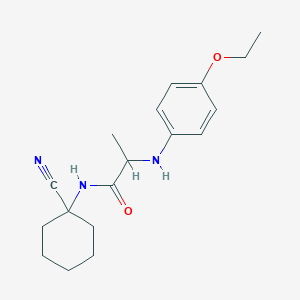

![N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13363555.png)
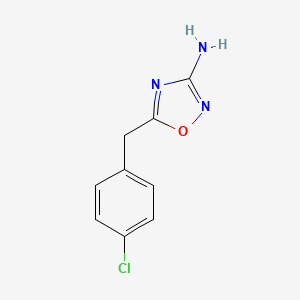
![2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate](/img/structure/B13363585.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363591.png)
![3'-Methyl-5-bromo-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13363604.png)
![2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363608.png)
